H-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-Ile-OH is a synthetic peptide composed of nine amino acids. This peptide sequence includes a variety of amino acids that contribute to its structural and functional properties. The peptide is classified under the category of bioactive peptides, which are known for their potential therapeutic applications.
This compound can be synthesized using solid-phase peptide synthesis techniques, commonly employed in laboratories focused on peptide chemistry. The synthesis process often utilizes specific reagents and methodologies to ensure the correct sequence and purity of the final product.
H-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-Ile-OH is classified as a bioactive peptide, which means it may exhibit biological activity, potentially influencing physiological processes or serving therapeutic roles in medicine.
The synthesis of H-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-Ile-OH typically employs solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support.
Technical Details:
The peptide can undergo various chemical reactions, including hydrolysis, oxidation, and cyclization, depending on environmental conditions such as pH and temperature.
Technical Details:
The mechanism of action for H-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-Ile-OH may involve interaction with biological targets such as receptors or enzymes. These interactions can lead to various physiological responses depending on the specific biological context.
Research has shown that bioactive peptides can modulate biological processes through mechanisms such as:
Scientific Uses:
The nonapeptide H-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-Ile-OH is synthesized primarily via Fmoc-based solid-phase peptide synthesis (SPPS) due to its compatibility with acid-labile side-chain protecting groups. The process initiates with the C-terminal isoleucine (Ile) anchored to a resin (e.g., Wang or Rink amide resin). Sequential coupling of Fmoc-protected amino acids follows: Thr(tBu), Ala, Gly, Lys(Boc), Pro, Gly, Val, and Val. Each coupling step employs activators like HBTU/HOBt or Oxyma Pure/DIC in polar aprotic solvents (e.g., DMF or NMP) [1] [4].
Key Optimization Parameters:
Table 1: Amino Acid Sequence and Protection Scheme
Position | Amino Acid | Single-Letter Code | Protecting Group |
---|---|---|---|
1 | Valine | V | Fmoc |
2 | Valine | V | Fmoc |
3 | Glycine | G | Fmoc |
4 | Proline | P | Fmoc |
5 | Lysine | K | Fmoc, Boc (side chain) |
6 | Glycine | G | Fmoc |
7 | Alanine | A | Fmoc |
8 | Threonine | T | Fmoc, tBu (side chain) |
9 | Isoleucine | I | Resin-linked |
For large-scale production (>1 g), fragment condensation is employed. The peptide is split into segments: H-Val-Val-Gly-Pro-OH (Fragment A) and H-Lys-Gly-Ala-Thr-Ile-OH (Fragment B). Fragment A is synthesized via SPPS, while Fragment B uses tert-butyl ester protection in solution. Coupling between fragments utilizes DCC/HOBt or PyBOP in DCM/DMF mixtures. Critical challenges include:
Recent advances focus on aqueous micellar systems to replace hazardous solvents. Using TPGS-750-M surfactant in water, the peptide’s hydrophobic segments (e.g., Val-Val-Ile) show enhanced solubility. Key outcomes:
Table 2: Coupling Efficiency in Different Solvent Systems
Peptide Segment | Solvent System | Activator | Yield (%) | Purity (%) |
---|---|---|---|---|
Val-Val-Gly | DMF | HBTU/HOBt | 72 | 90 |
Val-Val-Gly | TPGS-750-M/H₂O | Oxyma/DIC | 88 | 93 |
Lys-Gly-Ala-Thr | NMP | PyBOP | 85 | 91 |
Lys-Gly-Ala-Thr | PS-750-M/H₂O | EDC/HOBt | 90 | 95 |
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1